molecular formula C9H6O3 B7791290 2H-chromene-2,4(3H)-dione CAS No. 4438-85-1

2H-chromene-2,4(3H)-dione

Cat. No. B7791290
CAS RN: 4438-85-1
M. Wt: 162.14 g/mol
InChI Key: BQLSCAPEANVCOG-UHFFFAOYSA-N
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Description

2H-chromene-2,4(3H)-dione is a useful research compound. Its molecular formula is C9H6O3 and its molecular weight is 162.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2H-chromene-2,4(3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2H-chromene-2,4(3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • A study by Budzisz et al. (2004) synthesized a novel Palladium(II) complex with a coumarin-derived ligand, showing significant cytotoxicity against cancer cell lines, suggesting potential in cancer treatment applications (Budzisz et al., 2004).

  • Guha et al. (2015) reported the synthesis of 2-(2-phenyl-4H-chromen-4-ylidene)-2H-indene-1,3-diones, with potential applications in the development of new chemical compounds (Guha et al., 2015).

  • Bayat et al. (2010) described a method for synthesizing functionalized 2H-chromene derivatives, which can be applied in pharmaceutical and material sciences (Bayat et al., 2010).

  • Maleki et al. (2017) developed an efficient synthesis method for 2-amino-4H-chromene derivatives under solvent-free conditions, indicating potential for environmentally friendly chemical synthesis (Maleki et al., 2017).

  • Azab et al. (2017) synthesized new chromeno[3,4‐c]pyrrole‐3,4‐dione-based N‐heterocycles, showing high antimicrobial activity, suggesting applications in antimicrobial drug development (Azab et al., 2017).

  • Yao et al. (2009) achieved the synthesis of 4H-benzo[g]chromene-5,10-dione derivatives, highlighting a method with environmental friendliness and high yield, useful for pharmaceutical and chemical industries (Yao et al., 2009).

  • Al-Kawkabani et al. (2013) reported the synthesis of novel 2H,8H-pyrano[2,3-f]chromene-2,8-dione scaffolds, potentially useful in the development of new chemical entities (Al-Kawkabani et al., 2013).

  • Tu et al. (2009) developed a microwave-assisted synthesis of naphtho[2,3-f]quinoline derivatives with good luminescent properties, suggesting applications in organic electroluminescent media (Tu et al., 2009).

properties

IUPAC Name

chromene-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O3/c10-7-5-9(11)12-8-4-2-1-3-6(7)8/h1-4H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQLSCAPEANVCOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=CC=CC=C2OC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50405288
Record name 2H-chromene-2,4(3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50405288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2H-chromene-2,4(3H)-dione

CAS RN

4438-85-1
Record name 2H-chromene-2,4(3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50405288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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